molecular formula C15H16FN3O2S B6426490 6-fluoro-2-[3-(morpholine-4-carbonyl)azetidin-1-yl]-1,3-benzothiazole CAS No. 2327224-31-5

6-fluoro-2-[3-(morpholine-4-carbonyl)azetidin-1-yl]-1,3-benzothiazole

Cat. No. B6426490
CAS RN: 2327224-31-5
M. Wt: 321.4 g/mol
InChI Key: VGOHSASRJOSACR-UHFFFAOYSA-N
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Description

6-Fluoro-2-[3-(morpholine-4-carbonyl)azetidin-1-yl]-1,3-benzothiazole (6FMAB) is an organic compound that has recently been studied for its potential applications in the field of medicinal chemistry. 6FMAB is a member of the benzothiazole family, which is known for its many biological activities and its ability to interact with various biological systems. 6FMAB has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.

Scientific Research Applications

Radiotracer Development

The compound can be used in the development of radiotracers for positron emission tomography (PET). For instance, a similar compound was synthesized and labeled with fluorine-18 (18F) to develop a PET tracer for in vivo visualization of leucine-rich repeat kinase 2 (LRRK2) in the brain . This application is particularly relevant in the study of neurological disorders like Parkinson’s disease .

Antimicrobial Activity

The compound could potentially exhibit antimicrobial activity. A similar compound, 3-fluoro-4-morpholinoaniline, was used to synthesize a series of sulfonamides and carbamates, which showed good to potent antimicrobial activity . This suggests that the compound could also be used to synthesize new antimicrobial agents.

Synthesis Intermediate

The compound can be used as a synthesis intermediate for various chemical compounds. For example, 3-fluoro-4-morpholinoaniline, a similar compound, is used as a synthesis intermediate for Schiff bases, carbon nanodots, and carbamates . These compounds have applications in the development of active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and antimicrobials .

Development of New Radiotracers

While the compound may have limited potential as an in vivo PET tracer for LRRK2, it can be used as a lead compound for developing new radiotracers with improved in vivo brain properties . This could potentially enhance the effectiveness of PET scans in diagnosing and monitoring the progression of various brain disorders.

Drug Discovery

The compound could potentially be used in drug discovery, particularly in the development of new antibiotics. A similar compound, 3-fluoro-4-morpholinoaniline, is an important intermediate of the antibiotic drug linezolid . Therefore, the compound could also serve as a valuable intermediate in the synthesis of new antibiotics.

Molecular Docking Studies

The compound could be used in molecular docking studies to predict the affinity and orientation of synthesized compounds at the active enzyme site . This can provide valuable insights into the potential effectiveness of these compounds as therapeutic agents.

properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c16-11-1-2-12-13(7-11)22-15(17-12)19-8-10(9-19)14(20)18-3-5-21-6-4-18/h1-2,7,10H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOHSASRJOSACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(morpholino)methanone

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